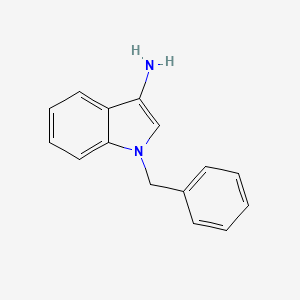

1-Benzyl-1H-indol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-benzylindol-3-amine |

InChI |

InChI=1S/C15H14N2/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10,16H2 |

InChI Key |

RRARIDBNHNSFDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)N |

Origin of Product |

United States |

Contextual Significance of Indole Derivatives in Chemical Biology and Medicinal Chemistry

The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in drug discovery and chemical biology. mdpi.comnih.gov This versatile core is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. mdpi.combohrium.comopenmedicinalchemistryjournal.com The significance of indole derivatives stems from their ability to interact with various biological targets, including enzymes and receptors, thereby modulating physiological processes. mdpi.comnih.govnih.gov

Indole-based compounds have been successfully developed into drugs for a multitude of therapeutic areas. bohrium.com For instance, indomethacin (B1671933) is a well-known nonsteroidal anti-inflammatory drug (NSAID), while vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923) are potent anticancer agents that interfere with microtubule formation. mdpi.com The structural versatility of the indole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. mdpi.comnih.gov Researchers continue to explore the vast chemical space of indole derivatives to identify novel drug candidates for various diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. mdpi.comnih.gov

Rationale for Academic Research on 1 Benzyl 1h Indol 3 Amine and Its Analogues

Direct Synthesis Approaches to this compound

Direct synthesis of this compound is challenging due to the potential instability of 3-aminoindoles. clockss.org However, viable pathways exist, primarily through the reduction of a suitable precursor at the C3 position of the 1-benzylindole nucleus.

One of the most common strategies for introducing an amino group at the C3 position of an indole ring involves the reduction of a 3-nitroindole intermediate. mdpi.comresearchgate.net This two-step approach begins with the synthesis of 1-benzyl-3-nitro-1H-indole. This precursor is prepared by the N-benzylation of indole, followed by a regioselective nitration at the C3 position. The subsequent reduction of the nitro group to the primary amine can be achieved using various reducing agents. While some standard methods like catalytic hydrogenation may lead to degradation, reagents such as iron powder with ammonium (B1175870) chloride or indium-mediated reduction have proven effective for similar transformations, yielding the desired aminoindole. clockss.orgacs.org Often, due to the reactive nature of the resulting 3-aminoindole, it is generated in situ and immediately used or converted to a more stable derivative, such as an amide. clockss.org

An alternative pathway proceeds through the reduction of 1-benzyl-1H-indole-3-carbaldehyde oxime. The starting aldehyde is readily prepared (see section 2.2.1), and its condensation with hydroxylamine (B1172632) hydrochloride produces the corresponding oxime, often as a mixture of (Z) and (E) isomers. mdpi.com Standard chemical methods for the reduction of oximes to primary amines can then be applied to furnish this compound.

More recently, novel methods for preparing 3-aminoindoles have been developed, such as a two-step process involving the reaction of an indole with nitrostyrene (B7858105) to form a spiro[indole-3,5'-isoxazole] intermediate. This intermediate is subsequently converted to the 3-aminoindole using hydrazine (B178648) hydrate (B1144303) under microwave irradiation. mdpi.comdntb.gov.ua

Synthesis of Key Intermediates for 1-Benzyl-1H-indole Scaffolds

The synthesis of derivatives often relies on the preparation of stable and versatile intermediates derived from the 1-benzyl-1H-indole core.

1-Benzyl-1H-indole-3-carbaldehyde Synthesis

1-Benzyl-1H-indole-3-carbaldehyde is a pivotal intermediate for accessing a wide array of 3-substituted indole derivatives. Its synthesis is most commonly achieved through the N-alkylation of commercially available 1H-indole-3-carbaldehyde. Several effective protocols have been reported.

One widely used method involves the reaction of 1H-indole-3-carbaldehyde with benzyl chloride or benzyl bromide in the presence of a base. nih.gov Anhydrous potassium carbonate (K₂CO₃) in a solvent system like acetonitrile (B52724) (CH₃CN), sometimes with a catalytic amount of N,N-dimethylformamide (DMF), is heated to reflux to afford the N-benzylated product in good yield. nih.gov

Phase-transfer catalysis (PTC) provides an alternative efficient method. This approach utilizes a biphasic system, such as dichloromethane (B109758) (DCM) and a 50% aqueous sodium hydroxide (B78521) (NaOH) solution, with a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA). This method facilitates the reaction between the indole substrate and the benzyl halide. researchgate.netnih.gov

The table below summarizes common reaction conditions for the synthesis of this key aldehyde.

| Base / Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| K₂CO₃ | CH₃CN / DMF | Reflux, 12 h | 78.81 | |

| K₂CO₃ | DMF | Reflux, 6 h | 91 | nih.gov |

| NaOH / TEBA | DCM / H₂O | Room Temperature | 85-90 | researchgate.netnih.gov |

| NaH | DMF | 0 °C to RT | Not specified |

Characterization data for the product, including ¹H and ¹³C NMR, has been extensively reported, confirming its structure. rsc.org

1-Benzyl-1H-indole-3-carboxylic Acid Derivatives as Intermediates

1-Benzyl-1H-indole-3-carboxylic acid serves as another crucial intermediate, particularly for the synthesis of amide derivatives. A primary route to this acid is the oxidation of the corresponding aldehyde, 1-benzyl-1H-indole-3-carbaldehyde. This transformation is typically carried out using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a solvent mixture such as acetone (B3395972) and water, yielding the carboxylic acid in high yield. nih.gov

An alternative strategy involves the hydrolysis of ester precursors. For instance, methyl 1-benzyl-1H-indole-3-carboxylate can be synthesized and subsequently hydrolyzed to the carboxylic acid. mdpi.com The ester itself can be prepared through methods like the palladium-catalyzed carbonylation of 2-alkynylanilines. acs.org

Once obtained, the carboxylic acid is often activated for subsequent reactions. A common method is its conversion to the highly reactive acyl chloride, 1-benzyl-1H-indole-3-carbonyl chloride. This is achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often in a solvent like toluene. The resulting acyl chloride is a key precursor for forming amide bonds. mdpi.com

1-Benzyl-3-bromoacetyl Indole Synthesis

For the synthesis of derivatives where the 3-substituent is linked via a two-carbon chain, 1-benzyl-3-bromoacetyl indole is a valuable intermediate. This compound is prepared from 1-benzyl-3-acetyl indole, which can be synthesized via Friedel-Crafts acylation of 1-benzylindole. The bromination of the acetyl group is accomplished by reacting 1-benzyl-3-acetyl indole with elemental bromine (Br₂) in a solvent such as absolute methanol (B129727). clockss.orgdntb.gov.ua This reaction provides the α-haloketone, which is a potent electrophile for reactions with various nucleophiles to build more complex structures. dntb.gov.ua

Derivatization Strategies for 1-Benzyl-1H-indole-3-amine Analogues

The functional groups on the 1-benzyl-1H-indole core provide handles for extensive derivatization, leading to a wide range of analogues.

Formation of N-Substituted Indole-3-carboxamides

N-Substituted indole-3-carboxamides are a significant class of derivatives, and their synthesis is well-established. The most common route involves the coupling of 1-benzyl-1H-indole-3-carboxylic acid with a desired primary or secondary amine.

To facilitate this amide bond formation, the carboxylic acid is typically activated first. As described previously, treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride. mdpi.com This reactive intermediate is then treated with the appropriate amine in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct and catalyze the reaction. mdpi.com This two-step, one-pot procedure allows for the synthesis of a diverse library of carboxamides by simply varying the amine component.

Alternatively, standard peptide coupling reagents can be employed to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBT) are effective for this transformation. acs.org

The table below provides examples of N-substituted indole-3-carboxamides synthesized from 1-benzyl-1H-indole-3-carboxylic acid.

| Amine Reagent | Product | Yield (%) | Reference |

| Benzylamine | N,1-Dibenzyl-1H-indole-3-carboxamide | 84.6 | mdpi.com |

| 4-Chlorobenzylamine | 1-Benzyl-N-(4-chlorobenzyl)-1H-indole-3-carboxamide | 83.2 | mdpi.com |

| 4-Fluorobenzylamine | 1-Benzyl-N-(4-fluorobenzyl)-1H-indole-3-carboxamide | 82.9 | mdpi.com |

| 2,4-Dichlorobenzylamine | 1-Benzyl-N-(2,4-dichlorobenzyl)-1H-indole-3-carboxamide | 82.0 |

Synthesis of N-Benzyl Indole-Derived Thiosemicarbazones

The synthesis of N-benzyl indole-derived thiosemicarbazones is a robust process, typically initiated from indole-3-carbaldehyde. nih.govrsc.org The methodology involves a two-step sequence: N-benzylation followed by condensation with a thiosemicarbazide (B42300) derivative. nih.govrsc.org

The initial step is the N-benzylation of indole-3-carbaldehyde. nih.gov This reaction is commonly achieved by treating indole-3-carbaldehyde with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), within a solvent like N,N-dimethylformamide (DMF). nih.govmdpi.com The mixture is typically refluxed or heated to facilitate the substitution at the N-H position of the indole ring, yielding 1-benzyl-1H-indole-3-carbaldehyde. nih.gov

The second step involves the generation of the thiosemicarbazone moiety. nih.gov The previously synthesized 1-benzyl-1H-indole-3-carbaldehyde is reacted with various substituted thiosemicarbazides. nih.govrsc.org This condensation reaction is often catalyzed by a few drops of acetic acid in an ethanol (B145695) medium. mdpi.com The resulting products, a series of 1-benzyl indole-based thiosemicarbazones, are formed in good yields. nih.govmdpi.com The structures of these synthesized compounds are typically confirmed using advanced spectroscopic techniques like ¹H NMR and ¹³C NMR. rsc.org

Table 1: Synthesis of Representative N-Benzyl Indole-Derived Thiosemicarbazones

| Starting Aldehyde | Thiosemicarbazide Reactant | Base/Solvent (Step 1) | Conditions (Step 2) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole-3-carbaldehyde | Thiosemicarbazide | K₂CO₃ / DMF | Reflux, 6 h | 2-((1-Benzyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide | 91% (Step 1) | nih.gov |

| Indole-3-carbaldehyde | 4-Chlorophenylthiosemicarbazide | K₂CO₃ / DMF | Acetic acid / Ethanol, Reflux, 3 h | (E)-2-((1-Benzyl-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | 93% | mdpi.com |

Preparation of N-Benzyl Indole-Derived Hydrazones

The preparation of N-benzyl indole-derived hydrazones follows a synthetic strategy similar to that of thiosemicarbazones, involving a preliminary N-benzylation step followed by a condensation reaction. nih.govrsc.org This synthetic route has been employed to create a wide variety of hydrazone derivatives. nih.gov

The synthesis commences with the preparation of 1-benzyl-1H-indole-3-carboxaldehyde. nih.gov This intermediate is formed by refluxing indole-3-carboxaldehyde (B46971) with benzyl bromide in methanol, using potassium carbonate (K₂CO₃) as a catalyst to promote the N-benzylation of the indole ring. nih.govrsc.org

Subsequently, a series of 1-benzyl-1H-indole-3-carboxaldehyde-based hydrazones are synthesized. nih.gov This is achieved by reacting the N-benzylated indole aldehyde with an equimolar amount of a respective hydrazide. nih.govrsc.org The reaction is typically carried out under reflux in methanol, with acetic acid serving as a catalyst, to yield the desired hydrazone products. nih.govrsc.org The structure of these novel compounds is confirmed through various characterization techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). nih.gov

Table 2: Synthesis of N-Benzyl Indole-Based Hydrazones

| Aldehyde Precursor | Hydrazide Reactant | Catalyst/Solvent | Product Series | Reference |

|---|

Synthesis of N-Benzyl Indolyl-Methylene Imidazolidinones

N-Benzyl indolyl-methylene imidazolidinones, also known as indolyl hydantoins, are synthesized through a condensation reaction involving an N-benzylindole-3-carboxaldehyde intermediate. nih.gov A related class of compounds, 2-thioxoimidazolidine-4-ones, can also be prepared from similar precursors. srce.hr

The synthesis begins with the preparation of substituted N-benzylindole-3-carboxaldehydes. nih.gov This is accomplished by reacting the corresponding indole-3-carboxaldehyde with various substituted benzyl halides under phase-transfer catalytic (PTC) conditions, utilizing triethylbenzylammonium chloride and a 50% w/v aqueous sodium hydroxide solution in dichloromethane, affording yields of 85–90%. nih.gov

The (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione derivatives are then prepared in 80-85% yield via the condensation of the N-benzylindole-3-carboxaldehyde with hydantoin. nih.gov This reaction is conducted in the presence of ammonium acetate (B1210297) (NH₄OAc) in acetic acid, often accelerated by microwave irradiation. nih.gov

Alternatively, for the synthesis of 2-thioxoimidazolidine-4-one derivatives, a suspension of 2-(2-(1-benzyl indol-3-yl)-2-oxoethyl amino)acetic acid, acetic anhydride (B1165640), and ammonium thiocyanate (B1210189) in anhydrous pyridine is heated. srce.hr

Generation of 1-(1-Benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodides

A series of novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been synthesized and characterized. rsc.orgresearchgate.netscispace.com The classical approach to N¹-benzylindole derivatives involves the deprotonation of the indole's N-H group and subsequent coupling with a benzyl halide. researchgate.net

A detailed synthetic pathway starts from substituted 1-benzyl-1H-indole-3-carbaldehydes. The general procedure involves three main steps as detailed in the electronic supplementary information for their synthesis. rsc.org

Reduction: The starting 1-benzyl-1H-indole-3-carbaldehyde is reduced to the corresponding alcohol, (1-benzyl-1H-indol-3-yl)methanol, using sodium borohydride (B1222165) (NaBH₄) in a mixture of dichloromethane and methanol. rsc.org

Mesylation: The resulting alcohol is then converted into a mesylate intermediate by reacting it with methanesulfonyl chloride (MsCl) in the presence of triethylamine in dichloromethane. rsc.org

Quaternization: The final step involves the reaction of the mesylate with trimethylamine, followed by treatment with sodium iodide (NaI) in acetone to yield the target 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives as solid products. rsc.org

The yields for the final quaternization step are typically high, often around 98%. rsc.org

Synthesis of 1-Benzylindole Hybrid Imine and Amine Congeners

The synthesis of 1-benzylindole hybrid imines and their corresponding amine congeners has been reported as part of the development of various bioactive molecules. researchgate.net The synthetic route is a straightforward two-step process starting from N-benzyl-indole-3-carbaldehyde. researchgate.net

First, the imine derivatives are synthesized. researchgate.net This is achieved through the reaction of N-benzyl-indole-3-carbaldehydes with various substituted benzylamines. researchgate.net This condensation reaction forms the characteristic imine (Schiff base) C=N double bond.

Second, the corresponding amine derivatives are obtained by the reduction of these previously formed imines. researchgate.net Sodium borohydride (NaBH₄) is a common reducing agent used for this transformation, converting the imine double bond into a single bond to furnish the amine product. researchgate.net

Integration into Thiophene (B33073) and Pyrimidine (B1678525) Scaffolds

The 1-benzylindole moiety has been successfully integrated into other important heterocyclic systems, notably thiophene and pyrimidine, to create hybrid molecules.

Thiophene Derivatives: A key method for synthesizing indole-fused thiophenes is the Gewald reaction. ekb.eg This reaction can be used to prepare 2-amino-4-(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile (ABITC). ekb.eg This compound can be further subjected to emulsion polymerization using ammonium persulfate (APS) to yield poly(2-amino-4-(1-benzyl-1H-indol-3-yl) thiophene-3-carbonitrile) (PABITC). ekb.eg Another synthetic route involves reacting 1-benzyl-3-indolylchalcones with cyano thioacetamide, which leads to the formation of pyridinethiones that can be cyclized into thienopyridine derivatives. innovareacademics.in

Pyrimidine Derivatives: Several strategies exist for fusing the 1-benzylindole scaffold with a pyrimidine ring.

Barbiturate Condensation: 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives are prepared by the condensation of N-benzylindole-3-carboxaldehyde with barbituric acid in methanol at room temperature, providing yields of 85–90%. nih.gov Substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones have also been synthesized and studied. iomcworld.comiomcworld.com

Guanidine (B92328) Cyclization: An alternative approach involves reacting a 1-(1-benzyl-1H-indol-3-yl)-3-(het)aryl-3-thioxopropan-1-one intermediate with guanidine hydrochloride in the presence of potassium carbonate (K₂CO₃) in ethanol. tandfonline.com This reaction, when heated at reflux, yields 4-(1-benzyl-1H-indol-3-yl)-6-phenylpyrimidin-2-amine derivatives. tandfonline.com

Formation of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives bearing a 1-benzylindole substituent have been synthesized through various cyclocondensation reactions. The most common method for quinoxaline synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. scispace.com

One established route starts with 1-benzyl-3-bromoacetyl indole. srce.hrresearchgate.net This intermediate is reacted with o-phenylenediamine in a cyclocondensation reaction to afford 2-(1-benzyl-1H-indol-3-yl)quinoxaline derivatives. srce.hr Further reactions, such as treatment with phosphorus oxychloride, can yield the corresponding 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline. researchgate.net

Another approach involves the reaction of 1-benzyl-3-acetylindole with selenium dioxide to form an intermediate glyoxal, which is then condensed with substituted o-phenylenediamines to produce the desired quinoxaline derivatives.

More recent methodologies include microwave-assisted reactions. For instance, the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines under microwave irradiation leads to the high-yielding formation of quinoxalines. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-1H-indole-3-carbaldehyde |

| (E)-2-((1-Benzyl-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide |

| (E)-2-((1-benzyl-1H-indol-3-yl)methylene)-N-methylhydrazine-1-carbothioamide |

| N-Benzyl Indole-Based Hydrazones |

| (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione |

| 1-[(1-benzyl indol-3-yl) carbomethyl]-2-thioxoimidazolidine-4-one |

| 1-(1-Benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide |

| (1-Benzyl-1H-indol-3-yl)methanol |

| 1-Benzylindole hybrid imines |

| 1-Benzylindole hybrid amines |

| 2-Amino-4-(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile |

| Poly(2-amino-4-(1-benzyl-1H-indol-3-yl) thiophene-3-carbonitrile) |

| 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |

| 4-(1-Benzyl-1H-indol-3-yl)-6-phenylpyrimidin-2-amine |

| 2-(1-Benzyl-1H-indol-3-yl)quinoxaline |

| 2-Chloro-3-(1-benzyl indol-3-yl) quinoxaline |

| Indole-3-carbaldehyde |

| Benzyl bromide |

| Potassium carbonate |

| N,N-Dimethylformamide |

| Thiosemicarbazide |

| 4-Chlorophenylthiosemicarbazide |

| Acetic acid |

| Ethanol |

| Methanol |

| Hydrazides |

| Benzyl halides |

| Triethylbenzylammonium chloride |

| Sodium hydroxide |

| Dichloromethane |

| Hydantoin |

| Ammonium acetate |

| 2-(2-(1-benzyl indol-3-yl)-2-oxoethyl amino)acetic acid |

| Acetic anhydride |

| Ammonium thiocyanate |

| Pyridine |

| Sodium borohydride |

| Methanesulfonyl chloride |

| Triethylamine |

| Trimethylamine |

| Sodium iodide |

| Acetone |

| Benzylamines |

| Cyano thioacetamide |

| Barbituric acid |

| Guanidine hydrochloride |

| o-Phenylenediamine |

| 1-Benzyl-3-bromoacetyl indole |

| Phosphorus oxychloride |

| 1-Benzyl-3-acetylindole |

| Selenium dioxide |

Synthesis of Arylamide Derivatives

The synthesis of arylamide derivatives of 1-benzyl-1H-indole often involves the coupling of a 1-benzyl-1H-indole carboxylic acid or a related precursor with an appropriate aryl amine. These methods are crucial for creating compounds with potential pharmacological activities.

One notable approach involves a multi-step synthesis to produce 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles. researchgate.net This process begins with the benzylation of indole-3-carbaldehyde, followed by oxidation to the corresponding carboxylic acid. The resulting 1-benzyl-1H-indole-3-carboxylic acid is then coupled with a series of commercially available arylpiperazines to yield the final amide products in yields ranging from 75-92%. researchgate.net The general synthetic route starts with the reaction of indole-3-carbaldehyde with benzyl bromide to form 1-benzyl-1H-indole-3-carbaldehyde. researchgate.net This intermediate is then oxidized using potassium permanganate to give 1-benzyl-1H-indole-3-carboxylic acid. researchgate.net The final step is the amide coupling reaction with various arylpiperazines. researchgate.net

Another strategy focuses on the synthesis of N-aryl-3-(indol-3-yl)propanamides. nih.gov A specific derivative, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, has been synthesized and shown to possess significant immunosuppressive activity. nih.gov

Furthermore, a general method for preparing N-(indol-3-yl)amides involves the Curtius rearrangement of indole-3-carboxazide. rsc.org This reaction proceeds through an isocyanate intermediate and can be performed with various aliphatic and aryl carboxylic acids, tolerating both N-substituted and 1H-indole derivatives. rsc.org The reaction of 1-methyl-1H-indole-3-carboxazide with propionic acid, for instance, yields N-(1-methyl-indol-3-yl)propionamide. rsc.org This method provides a convenient route to N-(indol-3-yl)amides, which are otherwise challenging to synthesize due to the instability of 2- and 3-aminoindoles. rsc.org

Table 1: Synthesis of Arylamide Derivatives of 1-Benzyl-1H-indole

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole-3-carbaldehyde | 1. Benzyl bromide, K2CO3, DMF; 2. KMnO4; 3. Arylpiperazine, coupling agent | 1-Benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles | 75-92 | researchgate.net |

| 1-(4-chlorobenzyl)-1H-indole-3-propanoic acid | 4-nitroaniline, coupling agent | 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide | Not Specified | nih.gov |

| 1-Methyl-1H-indole-3-carboxazide | Propionic acid, triethylamine, toluene, reflux | N-(1-methyl-indol-3-yl)propionamide | 37 | rsc.org |

Catalytic and Advanced Methodologies in 1-Benzyl-1H-indole Derivative Synthesis

Modern synthetic chemistry has seen the advent of various advanced methodologies that offer improvements in terms of efficiency, selectivity, and environmental impact. These techniques have been successfully applied to the synthesis of 1-benzyl-1H-indole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comsciforum.net

A notable application of this technology is the synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones. nih.gov The key step, an Aldol condensation of a 1-benzylindole-3-carboxaldehyde with creatinine, was performed under both microwave irradiation and conventional heating. The microwave-assisted method proved superior, affording the products in 85–91% yield within 30-60 seconds, compared to 70–83% yield after 7-10 hours of conventional reflux. nih.gov

Another example is the rapid preparation of 1-H-benzyl indole derivatives as potential HIV-1 integrase inhibitors. mdpi.com The N-alkylation of 3-acetyl-4-methoxy-1H-indole with various benzyl bromides was achieved in 5 minutes at 50 °C under 100 W of microwave irradiation, yielding the desired products in the range of 61-78%. mdpi.com Further reaction of these intermediates with diethyl oxalate (B1200264) under microwave conditions (250 W, 2 minutes, 50 °C) also demonstrated the efficiency of this method. mdpi.com

The Bischler indole synthesis has also been successfully adapted to microwave conditions. The reaction of 2-(methylphenylamino)-1-phenylethanone in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) under microwave irradiation at 120 °C for 30 minutes yielded the corresponding indole product in 76% yield without the need for any additives. semanticscholar.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Microwave Conditions | Microwave Yield (%) | Conventional Conditions | Conventional Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldol condensation of 1-benzylindole-3-carboxaldehyde with creatinine | AcOH, NaOAc, 30-60 sec | 85-91 | AcOH, NaOAc, reflux, 7-10 h | 70-83 | nih.gov |

| N-alkylation of 3-acetyl-4-methoxy-1H-indole with benzyl bromide | DMF, NaH, 50 °C, 5 min, 100 W | 61-78 | Not specified | Not specified | mdpi.com |

| Bischler indole synthesis of 2-(methylphenylamino)-1-phenylethanone | HFIP, 120 °C, 30 min | 76 | Not specified | Not specified | semanticscholar.org |

Copper-catalyzed reactions, particularly cycloadditions, are invaluable for the construction of complex heterocyclic systems. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed in the synthesis of 1-benzyl-1H-indole-related structures.

For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized using a CuAAC reaction as a key step. While not directly involving the indole ring in the cycloaddition, this methodology highlights the utility of copper catalysis in building complex molecules containing a 1-benzyl moiety.

More directly, copper catalysis has been used in the three-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles to afford diverse spirotetrahydrocarbazoles. beilstein-journals.org This reaction proceeds through the in situ generation of an indole-based ortho-quinodimethane, which then undergoes a [4+2] cycloaddition. beilstein-journals.org For example, the reaction of 2-methylindole, benzaldehyde, and 2-(1-benzyl-2-oxoindolin-3-ylidene)malononitrile in the presence of CuSO4 yielded the corresponding spiro[carbazole-2,3'-indoline] derivative. beilstein-journals.org

Furthermore, a copper-catalyzed [3+2] cycloaddition between 1-(2-oxo-2-phenylethyl)-1H-indole-3-aldehyde and arylalkenes has been reported to produce pyrrolo[1,2-a]indole scaffolds. acs.org This reaction demonstrates the ability of copper catalysts to facilitate the formation of new rings fused to the indole core. acs.org A copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines to six-membered cyclic enols also provides a route to various pyrrolo-fused heterocycles. mdpi.com

Regioselectivity is a critical aspect of the synthesis of substituted indoles, ensuring the desired placement of functional groups. Various techniques have been developed to control the regioselectivity of reactions on the 1-benzyl-1H-indole scaffold.

A fast and green method for the regioselective 3-acylation of unprotected indoles has been developed using yttrium triflate as a catalyst in an ionic liquid under microwave irradiation. mdpi.com This method shows high regioselectivity for the C3 position. For example, the acylation of indole with propionic anhydride using 1 mol% of Y(OTf)3 in [BMI]BF4 at 80°C for 5 minutes under microwave irradiation resulted in a high yield of the 3-acylated product. mdpi.com

The synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives has been achieved through a regioselective iodination at the C3 position of the corresponding 1-benzyl-1H-indole-2-carbonitriles. These iodinated intermediates then serve as substrates for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents at the C3 position with high regioselectivity.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. frontiersin.orgpreprints.orgnih.gov

A one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method combines the formation of the indole ring with its subsequent N-alkylation in a single process, offering a straightforward and high-yielding route to densely functionalized indoles. The reaction of an aryl hydrazine, a ketone, and an alkyl halide under microwave irradiation can be completed in under 30 minutes. rsc.org

Another example is the synthesis of benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones through a one-pot multicomponent reaction of indoles, 2-iodo-N-phenylbenzamides, and a terminal alkyne, followed by a nucleophilic addition. rsc.org This reaction is catalyzed by CuI. rsc.org

Furthermore, a four-component, one-pot synthesis has been utilized to create novel conjugated indole-imidazole derivatives. This approach highlights the power of MCRs in generating structural diversity.

Table 3: Examples of One-Pot Multicomponent Reactions for Indole Derivative Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aryl hydrazine, Ketone, Alkyl halide | Microwave irradiation | 1,2,3-Trisubstituted indoles | rsc.org |

| Indole, 2-Iodo-N-phenylbenzamide, Terminal alkyne | CuI, aerobic conditions | Benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones | rsc.org |

| Indole, Aldehyde, Amine, Isocyanide | Various | Highly substituted indole derivatives | frontiersin.orgpreprints.org |

In Vitro Pharmacological and Biological Activity Profiling of 1 Benzyl 1h Indol 3 Amine and Its Derivatives

Assessment of Anticancer and Cytotoxic Potency in vitro

Derivatives of 1-benzyl-1H-indole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human tumor cell lines. These compounds have been shown to inhibit cell growth and induce cell death through various mechanisms.

Evaluation Against Diverse Human Tumor Cell Lines (e.g., A549, MDA-MB-231, MCF-7)

A number of studies have evaluated the in vitro anticancer activity of 1-benzyl-1H-indole derivatives against a panel of human cancer cell lines, including those from lung (A549), breast (MDA-MB-231, MCF-7), and other tissues. nih.govnih.govmdpi.com

Substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones were synthesized and evaluated for their cytotoxic activity against a panel of 60 human tumor cell lines. nih.gov One derivative, compound 3f , showed broad-spectrum activity, inhibiting the growth of most cell lines tested. nih.gov Another derivative, 3e , was particularly effective against leukemia, CNS, melanoma, and breast cancer cell lines. nih.gov

Mono-indolylbenzoquinone derivatives also exhibited potent activity against A549, MDA-MB-231, and HeLa cell lines. nih.gov Specifically, compounds 9d-9h and 10d-10g showed significant cytotoxicity against A549 cells, while 9d-9h and 10d-10h were highly active against MDA-MB-231 cells. nih.gov The morpholine (B109124) derivative 10d was the most potent against MDA-MB-231. nih.gov

Furthermore, a series of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs were identified as highly potent anti-proliferative compounds against ovarian, renal, and breast cancer cell lines. researchgate.net The 4-methoxy-N-benzyl analog (3d ) was the most active against OVCAR-5 ovarian cancer and MDA-MB-468 breast cancer cells. researchgate.net The 4-methyl-N-benzyl analog (3c ) and the 4-fluoro-N-benzyl analog (3g ) also showed significant potency against MDA-MB-468 cells. researchgate.net

A novel 1-benzyl-indole-3-carbinol derivative demonstrated approximately 1000-fold enhanced potency in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells compared to its parent compound, indole-3-carbinol (B1674136). researchgate.net An azaspirane derivative, CIMO, also suppressed the proliferation of both ER-negative (BT-549, MDA-MB-231) and ER-positive (MCF-7, BT-474) breast cancer cells. spandidos-publications.com

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

| (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones | 60 human tumor cell lines | Compound 3f showed broad-spectrum activity. Compound 3e was effective against leukemia, CNS, melanoma, and breast cancer. | nih.gov |

| Mono-indolylbenzoquinones | A549, MDA-MB-231, HeLa | Compounds 9d-9h , 10d-10h showed potent activity. 10d was most potent against MDA-MB-231. | nih.gov |

| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones | Ovarian, renal, breast cancer cell lines | Analogs 3c , 3d , 3f , and 3g were highly potent. 3d was the most active against OVCAR-5 and MDA-MB-468. | researchgate.netresearchgate.net |

| 1-Benzyl-indole-3-carbinol | MCF-7, MDA-MB-231 | ~1000-fold more potent than indole-3-carbinol in inhibiting cell growth. | researchgate.net |

| Azaspirane derivative (CIMO) | BT-549, MDA-MB-231, MCF-7, BT-474 | Suppressed proliferation of both ER-negative and ER-positive breast cancer cells. | spandidos-publications.com |

Effects on Cell Growth Inhibition (GI50) and Lethal Concentration (LC50) in vitro

The cytotoxic effects of these compounds are often quantified by their GI50 (the concentration required to cause 50% growth inhibition) and LC50 (the concentration that kills 50% of the cells) values. nih.gov

For the substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, compound 3f exhibited GI50 values in the range of 1.46–9.46 μM against most of the 60 human tumor cell lines tested, with many values falling between 1.46–2.93 μM. nih.gov It also showed LC50 values below 10 μM for 30% of the cell lines. nih.gov Compound 3e showed good growth inhibitory activity against leukemia (GI50=1.19–4.57 μM), CNS (GI50=1.58–5.38 μM), and breast cancer (GI50=1.68–4.07 μM) sub-panels, though its LC50 values were generally higher than those of 3f . nih.gov

The mono-indolylbenzoquinone derivatives 9d-9h and 10d-10g displayed potent activity against A549 cells with IC50 values of 0.15–0.67 μM. nih.gov Against the MDA-MB-231 breast cancer cell line, compounds 9d-9h and 10d-10h had IC50 values ranging from 0.07–0.26 μM. nih.gov The 4-methoxy-N-benzyl analog (3d ) of the pyrimidine-trione series had GI50 values of 20 nM and 40 nM against OVCAR-5 and MDA-MB-468 cells, respectively. researchgate.net The 4-methyl (3c ) and 4-fluoro (3g ) analogs had GI50 values of 30 nM against MDA-MB-468 cells. researchgate.net The 4-chloro analog (3f ) had a GI50 of 40 nM against the A498 renal cancer cell line. researchgate.net

A 1-benzyl-substituted acrylonitrile (B1666552) derivative, 7b , showed significant antitumor activity with a mean graph midpoint (MG-MID) GI50 value of 3.903 µM, a total growth inhibition (TGI) of 29.10 µM, and an LC50 of 57.54 µM across a panel of approximately sixty tumor cell lines. growingscience.com Novel spiro-oxindoline-based pyrazolo[3,4-b]pyridines also showed promising activity, with GI50 values for compounds 7b-f ranging from 2.47 to 53.20 μM and LC50 values from 33.20 to 99.7 μM across the full panel of NCI-60 cell lines. ekb.eg

| Compound/Derivative Class | Parameter | Value Range | Cell Line(s) | Reference(s) |

| (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones (3f ) | GI50 | 1.46–9.46 μM | 60 human tumor cell lines | nih.gov |

| (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones (3f ) | LC50 | <10 μM | 30% of 60 cell lines | nih.gov |

| (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones (3e ) | GI50 | 1.19–5.38 μM | Leukemia, CNS, Breast | nih.gov |

| Mono-indolylbenzoquinones (9d-h, 10d-h ) | IC50 | 0.07–0.67 μM | A549, MDA-MB-231 | nih.gov |

| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones (3c, 3d, 3f, 3g ) | GI50 | 20–40 nM | OVCAR-5, MDA-MB-468, A498 | researchgate.net |

| 1-Benzyl-substituted acrylonitrile (7b ) | GI50 (MG-MID) | 3.903 µM | ~60 tumor cell lines | growingscience.com |

| 1-Benzyl-substituted acrylonitrile (7b ) | LC50 | 57.54 µM | ~60 tumor cell lines | growingscience.com |

| Spiro-oxindoline-based pyrazolo[3,4-b]pyridines (7b-f ) | GI50 | 2.47–53.20 μM | NCI-60 panel | ekb.eg |

| Spiro-oxindoline-based pyrazolo[3,4-b]pyridines (7b-f ) | LC50 | 33.20–99.7 μM | NCI-60 panel | ekb.eg |

Cellular Mechanisms of Action in vitro: Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of 1-benzyl-1H-indole derivatives are often mediated by their ability to induce apoptosis (programmed cell death) and modulate the cell cycle.

A newly synthesized indole (B1671886) derivative, LWX-473, was found to induce apoptosis in Jurkat cells, particularly when combined with dexamethasone. imrpress.com This was associated with modulation of the mitochondrial membrane potential. imrpress.com The azaspirane derivative CIMO was shown to induce apoptosis in ER-negative breast cancer cells by increasing the cleavage of caspases 9, 3, and 7. spandidos-publications.com It also decreased the expression of anti-apoptotic proteins like BCL2 and BCL-xL. spandidos-publications.com Furthermore, CIMO arrested breast cancer cells in the G0/G1 phase of the cell cycle. spandidos-publications.com

Similarly, a novel 1-benzyl-indole-3-carbinol derivative induced a robust G1 cell cycle arrest in breast cancer cells. researchgate.net Mono-indolylbenzoquinone derivatives were also found to arrest the cell cycle of MDA-MB-231 cells. nih.gov Indole alkaloids, in general, have been shown to induce apoptosis by modulating the function of Bcl-2 family proteins. nih.gov

Inhibition of Tubulin Polymerization and Microtubule Activity in vitro

A key mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. researchgate.net One compound, 20b , exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines and displayed potent anti-vascular activity. researchgate.net Similarly, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were identified as inhibitors of tubulin polymerization, leading to G2/M-phase arrest in HeLa cells and perturbation of normal microtubule activity. acs.org

Indole-modified latonduine derivatives also demonstrated excellent microtubule-destabilizing activity, even more potent than the well-known agent colchicine. acs.org These compounds were shown to inhibit tubulin polymerization in vitro. acs.org

Investigation of Antimicrobial Activities in vitro

In addition to their anticancer properties, derivatives of 1-benzyl-1H-indole have been investigated for their antimicrobial activities against a range of bacterial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have demonstrated the efficacy of 1-benzyl-1H-indole derivatives against both Gram-positive and Gram-negative bacteria. srce.hrnih.gov

A series of indolyl derivatives containing amino-guanidinium moieties showed potent antibacterial activities with Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL against ESKAPE pathogens and MRSA strains. nih.gov It was noted that both Gram-positive and Gram-negative bacteria had similar susceptibility to these compounds, and derivatives containing trifluoromethyl (CF3) groups or halogen atoms exhibited higher activity. nih.gov

In another study, newly synthesized 1-benzyl-3-heterocyclic indole derivatives were screened for their antimicrobial activity. srce.hrresearchgate.net Compounds 11a,b and 15a,b were particularly active against P. aeruginosa, B. cereus, and S. aureus. srce.hrresearchgate.net Specifically, compounds 15a,b showed inhibition zones larger than or comparable to the reference drugs against P. aeruginosa, S. aureus, and B. cereus. srce.hr

Schiff bases of symmetric disulfides connected to 4-amino-3-(1-benzyl-1H-indol-3-yl)-5-thiomethyl-1,2,4-triazole also showed antibacterial activity against E. coli, S. aureus, and P. aeruginosa. nih.gov Furthermore, an antimicrobial evaluation using the agar (B569324) well diffusion method showed that various N-benzyl-3-indolyl heterocycles were active against Streptococcus pneumoniae, Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). innovareacademics.in

| Derivative Class | Bacterial Strains | Key Findings | Reference(s) |

| Indolyl derivatives with amino-guanidinium moieties | ESKAPE pathogens, MRSA | Potent activity with MICs of 2–16 µg/mL. Similar susceptibility for Gram-positive and Gram-negative bacteria. | nih.gov |

| 1-Benzyl-3-heterocyclic indole derivatives (11a,b , 15a,b ) | P. aeruginosa, B. cereus, S. aureus | Compounds 15a,b showed inhibition zones larger than or comparable to reference drugs. | srce.hrresearchgate.net |

| Schiff bases of 4-amino-3-(1-benzyl-1H-indol-3-yl)-5-thiomethyl-1,2,4-triazole | E. coli, S. aureus, P. aeruginosa | Demonstrated antibacterial activity. | nih.gov |

| N-Benzyl-3-indolyl heterocycles | S. pneumoniae, S. aureus, P. aeruginosa, E. coli | Showed activity in agar well diffusion assay. | innovareacademics.in |

Antifungal Efficacy Against Select Pathogens

Derivatives of 1-benzyl-1H-indole have demonstrated notable antifungal properties against various pathogenic fungi. For instance, certain 2-chloro-3-(1-substituted indol-3-yl)quinoxalines, which are derived from a 1-benzyl-indole scaffold, have shown potent activity against Candida albicans. srce.hr Their efficacy was found to be superior to the standard antifungal drug nystatin. srce.hr

In another study, newly synthesized indole derivatives containing a triazole motif were evaluated for their in vitro antifungal activity against Candida albicans and Candida tropicalis. nih.gov One of the most effective compounds, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole, displayed a minimum inhibitory concentration (MIC) of 2 µg/mL against Candida albicans. nih.gov

Furthermore, a series of 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives were synthesized and tested against human fungal pathogens, including Candida albicans and Aspergillus fumigatus. researchgate.net Several of these compounds exhibited significant antifungal activity against C. albicans, with MIC values ranging from 1 to 6 μg/mL. researchgate.net Specifically, compounds designated as 35b, 35e, 35g, 35h, 36a, 38a, and particularly 40a, were highlighted for their potent anti-Candida activity. researchgate.net However, the inhibitory activity against Aspergillus fumigatus was less pronounced for most of the tested compounds. researchgate.net

Research has also explored 1-(1H-indol-3-yl) derivatives for their antifungal potential, revealing that some of these compounds possess fungicidal effects against Candida glabrata. researchgate.net The investigation of indol-3-ylmethylamino derivatives has also yielded compounds with remarkable antifungal activity against both Candida albicans and Aspergillus niger. researchgate.net

The data from these studies underscores the potential of the 1-benzyl-1H-indole scaffold in the development of new antifungal agents. The interactive table below summarizes the antifungal activity of selected derivatives.

| Compound Class | Pathogen | Activity | Reference |

| 2-chloro-3-(1-substituted indol-3-yl)quinoxalines | Candida albicans | More active than nystatin | srce.hr |

| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | MIC = 2 µg/mL | nih.gov |

| 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives (e.g., 40a) | Candida albicans | MIC = 1-6 µg/mL | researchgate.net |

| 1-(1H-indol-3-yl) derivatives | Candida glabrata | Fungicidal effect | researchgate.net |

| Indol-3-ylmethylamino derivatives | Candida albicans, Aspergillus niger | Remarkable activity | researchgate.net |

Enzyme Inhibition Studies in vitro

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for use in the cosmetics industry. nih.gov A novel series of 1-benzyl-indole hybrid thiosemicarbazones were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase. nih.govrsc.org These compounds displayed a wide range of inhibitory activity, with IC₅₀ values from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.govrsc.org Several of these derivatives exhibited greater potential than the standard inhibitor, kojic acid (IC₅₀ = 18.30 ± 0.41 μM). nih.gov Structure-activity relationship (SAR) analysis revealed that derivatives with a 4-substitution on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety showed enhanced inhibitory activity. nih.govrsc.org

Another study highlighted that 1-(1H-indol-3-yl)-based compounds, initially identified as tyrosinase inhibitors, also possess antifungal properties against Candida species, suggesting a dual activity profile for this class of molecules. researchgate.net

The following table presents the tyrosinase inhibitory activity of representative 1-benzyl-indole derivatives.

| Compound Series | IC₅₀ Range (µM) | Most Potent Derivative (IC₅₀ in µM) | Standard (Kojic Acid IC₅₀ in µM) | Reference |

| 1-benzyl-indole hybrid thiosemicarbazones | 12.40 - 47.24 | 12.40 ± 0.26 (Compound 5k) | 18.30 ± 0.41 | nih.govrsc.org |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for infections caused by these bacteria. Oxime derivatives of 1-benzyl-1H-indole-3-carbaldehyde have been shown to be effective urease inhibitors. nih.gov In a study evaluating syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives, compounds derived from 1-benzyl-1H-indole-3-carbaldehyde (compounds 8 and 9) were identified as potent urease inhibitors. nih.gov Specifically, compound 9 was the most potent, with an IC₅₀ value of 0.0345 ± 0.0008 mM, which is significantly lower than that of the standard inhibitor thiourea (B124793) (IC₅₀ = 0.2387 ± 0.0048 mM). nih.gov

The table below summarizes the urease inhibitory activity of these derivatives.

| Compound | Isomer | IC₅₀ (mM) | Standard (Thiourea IC₅₀ in mM) | Reference |

| Compound 8 | syn | 0.0516 ± 0.0035 | 0.2387 ± 0.0048 | nih.gov |

| Compound 9 | anti | 0.0345 ± 0.0008 | 0.2387 ± 0.0048 | nih.gov |

Tyrosine kinases are a family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer. Consequently, tyrosine kinase inhibitors are a major class of anticancer drugs. A series of novel 1,3,5-trisubstituted indole derivatives, including N-benzyl 5-phenyl indole-3-imine and their corresponding amine congeners, were designed and synthesized as inhibitors of pp60c-Src tyrosine kinase. nih.gov In vitro kinase assays revealed that several of these compounds exhibited inhibitory activity at varying levels. nih.gov

Notably, compound 8c, identified as 1-(1-benzyl-5-phenyl-1H-indol-3-yl)-N-(4-fluorobenzyl)methanamine HCl, emerged as a promising inhibitor with an IC₅₀ of 4.69 μM. nih.gov Other derivatives, such as compounds 8g and 8h, also showed inhibitory activity with IC₅₀ values of 75.06 μM and 84.23 μM, respectively. nih.gov

The following table provides a summary of the pp60c-Src tyrosine kinase inhibitory activity of these indole derivatives.

| Compound | IC₅₀ (µM) | Reference |

| 8c | 4.69 | nih.gov |

| 8f | 74.79 | nih.gov |

| 8g | 75.06 | nih.gov |

| 8h | 84.23 | nih.gov |

Alzheimer's disease (AD) is a complex neurodegenerative disorder, and a multi-target approach is considered a promising therapeutic strategy. rsc.orgnih.gov The dual inhibition of acetylcholinesterase (AChE), which is involved in the cholinergic deficit, and beta-secretase 1 (BACE1), which is responsible for the production of amyloid-β peptides, is a key area of research. rsc.orgmdpi.com

A study focused on the design of novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives as dual inhibitors of AChE and BACE1. rsc.org The synthesized compounds were found to inhibit both enzymes in the micromolar range, with one compound, 1l, being identified as the most active. rsc.org This highlights the potential of the indole scaffold in developing multi-target-directed ligands for AD.

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is a well-established target for anti-inflammatory drugs. mdpi.comnih.gov Selective COX-2 inhibitors offer the advantage of reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. najah.edu Molecular docking studies have been employed to investigate the potential of imidazolidinone derivatives as selective COX-2 inhibitors. najah.edu These in silico studies have shown that certain derivatives can act as effective inhibitors with strong binding affinities to the COX-2 enzyme, with some compounds exhibiting better docking scores than the reference ligand rofecoxib. najah.edu

While direct in vitro inhibition data for 1-benzyl-1H-indol-3-amine derivatives on COX-2 is not extensively detailed in the provided context, the broader class of indole derivatives has been recognized for its anti-inflammatory properties, often linked to COX-2 inhibition. nih.gov For example, certain indole derivatives have been shown to possess both anticancer and COX-2 inhibitory activities. nih.gov

Receptor Interaction and Modulation in vitro

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism (α4β2 and α7 subtypes)

Derivatives of 1-benzyl-1H-indole have been investigated for their antagonistic activity at human nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes. A series of novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives has demonstrated competitive antagonism at both of these receptor subtypes. rsc.org

The inhibitory activity of these compounds was assessed using Ca2+ influx assays in cells expressing either the hα7 or hα4β2 nAChR subtype. rsc.orgresearchgate.net To distinguish between competitive and non-competitive mechanisms, radioligand binding assays were also employed. rsc.org The results indicated that these compounds act as competitive antagonists, with a higher potency for the hα7 nAChR compared to the hα4β2 nAChR. rsc.org

Notably, substitutions on the benzene (B151609) ring with oxygenated functional groups were found to enhance receptor selectivity. rsc.org Specifically, hydroxyl derivatives showed the highest selectivity for the hα7 nAChR subtype. rsc.org Molecular docking studies suggest that this selectivity arises from the formation of a hydrogen bond between the hydroxyl group of the derivatives and the Gln116 residue in the α7 receptor, an interaction not observed with the β2-Phe115 residue of the α4β2 receptor. rsc.org

| Compound Derivative | Target Receptor | Activity | Selectivity |

| 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides | hα4β2 nAChR, hα7 nAChR | Competitive Antagonist | Higher for hα7 |

| Hydroxyl derivatives | hα7 nAChR | Competitive Antagonist | Highest for hα7 |

Cannabinoid Receptor (CB1 and CB2) Ligand Evaluation

A series of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues (IQDs) has been synthesized and evaluated as ligands for the CB1 and CB2 cannabinoid receptors. nih.govuams.edu Several of these analogues displayed high affinity for both CB1 and CB2 receptors, with Ki values in the nanomolar range. nih.gov

Specifically, compounds with certain substitutions demonstrated a degree of selectivity for the CB2 receptor. For instance, a compound featuring a COOCH3 group at the 6-position of the indole ring was a potent CB2 receptor ligand, showing 34-fold selectivity for CB2 over CB1. nih.gov Another derivative, the N-4-fluorobenzyl analogue, also exhibited high affinity for both receptors but with less selectivity for CB2 compared to the aforementioned compound. nih.gov

Further modifications, such as the reduction of the quinuclidin-3-one (B120416) to a quinuclidin-3-ol or conversion to an oxime, generally resulted in decreased potency and selectivity at both CB1 and CB2 receptors compared to the parent compounds. nih.gov

| Compound Analogue | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity |

| (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one | 135 ± 77 | 11.7 ± 9.6 | Moderate |

| N-4-fluorobenzyl analogue | 9.1 ± 0.6 | 1.3 ± 0.5 | High Affinity, Lower Selectivity |

| 6-COOCH3 substituted analogue | 85.7 ± 15.9 | 2.5 ± 0.5 | 34-fold |

| Quinuclidin-3-ol derivative | 540 ± 64 | 55.3 ± 31.0 | Reduced |

| Quinuclidin-3-one oxime derivative | 357 ± 52 | 68.6 ± 7.3 | Reduced |

Epidermal Growth Factor Receptor (EGFR) Targeting

Derivatives of 1-benzyl-1H-indole have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov In silico studies, including molecular docking, have suggested that these compounds can exhibit notable kinase inhibition. researchgate.net

For example, certain 1,3,5-triazine (B166579) derivatives incorporating a benzyl-1H-indole nucleus have shown promising results in computational models. researchgate.net One such derivative displayed a docking score against EGFR comparable to the standard inhibitor erlotinib. researchgate.net Furthermore, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones were synthesized and evaluated for their anticancer activity, with in vitro results indicating significant effects on breast cancer cell lines. nih.gov Molecular docking analysis of the most active compound from this series revealed a high binding affinity for the target EGFR. nih.gov Indole-based compounds, in general, are recognized as potent inhibitors of various cancer-related targets, including EGFR. evitachem.com

Antioxidant Property Assessment in vitro

Inhibition of Lipid Peroxidation

The antioxidant properties of N-substituted indole-3-carboxamide derivatives, including those with a 1-benzyl substituent, have been evaluated through their ability to inhibit lipid peroxidation. tandfonline.comtandfonline.com In these in vitro studies, the effect of the compounds on rat liver microsomal NADPH-dependent lipid peroxidation was determined. tandfonline.com

While many of the synthesized N-substituted indole-3-carboxamides did not show significant inhibitory effects on lipid peroxidation, one compound, 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide, demonstrated a 51% inhibition of lipid peroxidation at a concentration of 10⁻³ M. tandfonline.com This suggests that specific substitutions on the N-benzyl-indole scaffold are crucial for this particular antioxidant activity. Other studies have also investigated the inhibition of lipid peroxidation by indole derivatives, noting that some show potent activity. nih.govfabad.org.tr

| Compound | Concentration (M) | Inhibition of Lipid Peroxidation (%) |

| 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide | 10⁻³ | 51 |

| Other N-substituted indole-3-carboxamides | 10⁻³ | Not significant |

Superoxide (B77818) Anion Radical Scavenging

The free radical scavenging properties of novel N-substituted indole-3-carboxamides have been assessed by their ability to inhibit superoxide anion formation. tandfonline.comtandfonline.com The superoxide radical scavenging capacity was determined spectrophotometrically based on the inhibition of cytochrome c reduction in a xanthine/xanthine oxidase system. karger.com

Several derivatives demonstrated significant superoxide dismutase (SOD)-like activity. tandfonline.com Halogenated derivatives were generally found to be more active than their non-halogenated counterparts. tandfonline.com In particular, compounds with di-halo substitutions at both the ortho- and para-positions of the N-benzyl group resulted in 100% inhibition of superoxide anion formation at a 10⁻³ M concentration. tandfonline.comtandfonline.com For instance, 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide achieved 100% inhibition. tandfonline.com The introduction of a para-fluoro substituent on the benzyl group at the 1-position of the indole also had a positive impact on SOD inhibition, especially when the benzamide (B126) ring was mono-halogenated. tandfonline.com

| Compound | Concentration (M) | Superoxide Anion Scavenging (% Inhibition) |

| 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-3-carboxamide | 10⁻³ | 100 |

| 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide | 10⁻³ | 100 |

| 1-(p-fluorobenzyl)-N-(4-chlorobenzyl)-1H-indole-3-carboxamide | 10⁻³ | 84 |

| 1-(p-fluorobenzyl)-N-(4-fluorobenzyl)-1H-indole-3-carboxamide | 10⁻³ | 96 |

| Vitamin E (α-tocopherol) | 10⁻³ | 83 |

Other Potential Biological Activities in vitro

Beyond the primary pharmacological activities, the versatile scaffold of 1-benzyl-1H-indole and its derivatives has been explored for a range of other potential therapeutic applications. In vitro studies have highlighted its promise in antiviral, anti-inflammatory, and antileishmanial contexts.

Antiviral Effects

The indole nucleus is a core component of several compounds with demonstrated antiviral properties. pcbiochemres.com Derivatives of 1-benzyl-1H-indole have been investigated for their potential to inhibit the replication of various viruses.

Research has identified that certain 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives act as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov In a cell-based reporter assay, a series of these compounds were optimized, leading to the identification of several potent inhibitors. For instance, compounds 6b2 , 6b5 , 6c9 , 6d2 , and 6d5 showed significant dose-dependent inhibition of SARS-CoV-2 RdRp, with activities comparable to the reference drug remdesivir (B604916). nih.gov Compound 6d5 was identified as a particularly potent candidate, exhibiting stronger inhibitory activity against Human Coronavirus OC43 (HCoV-OC43) and NL63 (HCoV-NL63) than remdesivir in subsequent evaluations. nih.gov

Another study explored the antiviral potential of 1-benzyl-1H-indol-6-amine derivatives. smolecule.com These compounds have shown inhibitory activity against different viruses. Specifically, derivatives like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory effects against the influenza A virus in vitro. smolecule.com Furthermore, other indole derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides, have been investigated for activity against Coxsackie B4 virus. smolecule.com The broad applicability of the indole scaffold is also exemplified by N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide, which has been noted for its potential antiviral properties. smolecule.com Additionally, other research efforts have focused on synthesizing novel indole-based heterocycles to evaluate their activity against viruses like herpes simplex type 1 (HSV-1). jst.go.jp

Table 1: In Vitro Antiviral Activity of Selected Indole Derivatives

| Compound | Virus/Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6c9 | SARS-CoV-2 RdRp | 1.65 ± 0.05 µM | nih.gov |

| 6d5 | SARS-CoV-2 RdRp | 1.11 ± 0.05 µM | nih.gov |

| 6b2 | SARS-CoV-2 RdRp | 3.35 ± 0.21 µM | nih.gov |

| 6d2 | SARS-CoV-2 RdRp | 3.76 ± 0.79 µM | nih.gov |

| 6b5 | SARS-CoV-2 RdRp | 4.55 ± 0.2 µM | nih.gov |

| Remdesivir (Control) | SARS-CoV-2 RdRp | 1.19 ± 0.36 µM | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Effects

The indole framework is a well-established pharmacophore in the design of anti-inflammatory agents, with derivatives reported to possess significant activity. srce.hrpnu.ac.ir Research into 1-benzyl-1H-indole derivatives has revealed multiple mechanisms through which they can modulate inflammatory pathways.

One area of investigation involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. A series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives, designed as analogues of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), were synthesized and tested for their in vitro COX-1/COX-2 inhibitory action. jetir.org Compounds containing SO₂Me or SO₂NH₂ as a COX-2 pharmacophore showed the highest activity. jetir.org Another study reported that 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid exhibited remarkable anti-inflammatory activity in vivo. rjptonline.org

The anti-inflammatory potential of the N-acylhydrazone derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19 ) has also been evaluated. In a carrageenan-induced peritonitis model, JR19 significantly decreased the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ). mdpi.com This effect was found to be dependent on the nitric oxide (NO) pathway, as pretreatment with L-NAME (an iNOS inhibitor) reversed the cytokine reduction. mdpi.com This suggests that the compound's anti-inflammatory action is mediated, at least in part, through the modulation of the sGC-NO/cytokine pathway. mdpi.com

Furthermore, compounds like N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide have been identified for their potential anti-inflammatory effects, adding to the growing body of evidence supporting the role of C-3 substituted indole derivatives in mitigating inflammation. smolecule.comresearchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Assay/Target | Finding | Reference |

|---|---|---|---|

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19 ) | Cytokine Production (in vivo) | Significantly decreased levels of IL-6, TNF-α, IL-17, and IFN-γ. | mdpi.com |

| Indole-3-carbaldehyde derivatives with SO₂Me/SO₂NH₂ groups | COX-1/COX-2 Inhibition | Showed the highest COX-2 inhibitory action among the series. | jetir.org |

| 1, 5 – disubstituted indole derivatives | Anti-inflammatory screening (in vivo) | Pharmacological screening showed activity ranging from 12.12-65.51%. | jetir.org |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. The indole scaffold has emerged as a promising starting point for the development of novel antileishmanial agents.

Studies have shown that N-substituted indole derivatives can be effective against Leishmania parasites. Specifically, a series of N-substituted indole-based hydrazide–hydrazones were reported as potential antileishmanial agents. nih.gov

In a study evaluating various heterocyclic compounds, N-heteroaryl-3-(para-methoxy benzyl) amino but-enamides were synthesized and assessed for their in vitro antileishmanial effect against Leishmania major promastigotes. nih.gov The results, measured by the colorimetric MTT assay, indicated that several of the synthesized compounds exhibited higher antileishmanial activity than the reference drug glucantime (B87149). For instance, compound A10 , a dihydropyrimidine (B8664642) thione derivative, showed a superior antileishmanial effect with an IC₅₀ value of 52.67 µg/mL, which was significantly more potent than glucantime (IC₅₀ 71000 ± 390 µg/mL). nih.gov Within the N-heteroaryl enamino amide series (A1-A6 ), structure-activity relationship analysis suggested that N-benzothiazole rings reinforced antileishmanial activity compared to thiazole (B1198619) rings. nih.gov

**Table 3: In Vitro Antileishmanial Activity of Selected Heterocyclic Derivatives against *L. major***

| Compound | Compound Class | Activity (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| A10 | Dihydropyrimidine thione | 52.67 | nih.gov |

| A7 | Dihydropyrimidinone | 36566.71 | nih.gov |

| Glucantime (Control) | Standard Drug | 71000 ± 390 | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Computational and Theoretical Chemistry Studies on 1 Benzyl 1h Indol 3 Amine and Analogues

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as 1-benzyl-1H-indole derivatives, interact with the active sites of biological macromolecules like proteins and enzymes.

Molecular docking studies are crucial for predicting the binding affinity between a ligand and its target receptor, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable ligand-receptor complex.

Several studies have investigated the binding affinities of 1-benzyl-1H-indole analogues against various therapeutic targets. For instance, a series of novel indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which include the 1-benzyl-1H-indole scaffold, were docked against Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1), two key enzymes in Alzheimer's disease. nih.gov The results indicated that these compounds could inhibit both enzymes in the micromolar range, with some derivatives showing promising dual inhibitory potential. nih.gov

In another study, new N-benzyl-3-indole derivatives were synthesized and evaluated for their antimicrobial effects. ekb.eg Molecular docking was performed on the crystal structures of S. aureus and E. coli DNA gyrase B enzymes. The results showed that the derivatives had good binding energy, suggesting they could effectively inhibit these bacterial enzymes. ekb.eg Similarly, docking studies on 1-benzyl-indole hybrid thiosemicarbazones against mushroom tyrosinase revealed competitive inhibition, with several compounds demonstrating significant inhibitory action. rsc.org

The table below summarizes the predicted binding affinities for selected 1-benzyl-1H-indole analogues against their respective targets.

| Compound Class | Target Enzyme | Predicted Binding Affinity / Docking Score | Reference |

| Indol-3-yl phenyl allylidene hydrazine carboximidamides | Acetylcholinesterase (AChE) / BACE1 | Micromolar inhibition | nih.gov |

| 3-Hydrazinecarbothioamide-N-benzylindol derivatives | S. aureus & E. coli DNA gyrase B | Good binding energy | ekb.eg |

| 1-Benzyl-indole hybrid thiosemicarbazones | Mushroom Tyrosinase | IC50 values in the micromolar range | rsc.org |

| (E)-1-Benzyl-3-(2-(pyridin-2-yl)hydrazono)indolin-2-one (BPHI) | Bovine Serum Albumin (BSA) | - | semanticscholar.org |

Note: Specific binding energy values (e.g., in kcal/mol) are often study-specific and depend on the software and parameters used. The table provides a qualitative summary of the findings.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the target's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for stabilizing the ligand-receptor complex.

For the 1-benzyl-indole derivatives targeting AChE and BACE1, it was hypothesized that the N-benzyl indole (B1671886) group could occupy the peripheral anionic site (PAS) of AChE, while the guanidine (B92328) group could form hydrogen bonds with key aspartate residues (Asp32 and Asp228) in the active site of BACE1. nih.gov This dual-binding capability is a key aspect of their potential therapeutic effect.

In the case of N-benzyl-3-indole derivatives targeting DNA gyrase B, docking results revealed that the compounds mimicked the binding mode of the native inhibitor. ekb.eg They formed crucial interactions with key amino acids in the enzyme's active site, which is believed to prevent cell division and lead to bacterial death. ekb.eg Similarly, docking of 1-benzyl-indole hybrid thiosemicarbazones into the tyrosinase active site showed that the thiosemicarbazide (B42300) scaffold was able to successfully coordinate with the two copper ions, a critical component for inhibitory action. rsc.org

These studies demonstrate how the 1-benzyl-1H-indole scaffold and its modifications can be precisely oriented within an active site to maximize stabilizing interactions, thus leading to effective inhibition.

The insights gained from molecular docking are instrumental in the rational design and optimization of new, more potent derivatives. By understanding the structure-activity relationships (SAR), chemists can modify the lead compound to enhance its binding affinity and selectivity.

For example, the SAR analysis of 1-benzyl indole-based thiosemicarbazones showed that the thiosemicarbazide scaffold was essential for tyrosinase inhibition. rsc.org This knowledge allows researchers to focus on modifying other parts of the molecule, such as the substituents on the phenyl rings, to further improve activity while retaining the key inhibitory component. rsc.org The design of dual AChE and BACE1 inhibitors was guided by the hypothesis that the N-benzyl indole moiety could effectively bind to the PAS of AChE, a strategy that proved successful. nih.gov

Computational approaches allow for the virtual screening of large libraries of potential derivatives before committing to their chemical synthesis, saving significant time and resources. This in silico-first approach has become a cornerstone of modern drug development, enabling the targeted design of molecules like 1-benzyl-1H-indole derivatives with optimized pharmacological profiles. ekb.eg

Quantum Chemical Calculations (QCC)

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, complementing the findings from molecular docking. Methods like Density Functional Theory (DFT) are used to calculate molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to a molecule's reactivity and stability.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study indole derivatives to predict their geometries, electronic and structural aspects. mdpi.com

Studies on indole and highly substituted imidazole (B134444) derivatives have used DFT at the B3LYP functional level to calculate heats of formation and evaluate relative stability. For a novel (E)-1-benzyl-3-(2-(pyridin-2-yl)hydrazono)indolin-2-one (BPHI), DFT calculations were employed to compute its molecular geometry, bond angles, and bond lengths. semanticscholar.org The theoretical vibrational assignments were then corroborated with experimental IR spectra to confirm the structural details. semanticscholar.org Theoretical studies on various indole derivatives have demonstrated that DFT calculations, particularly using the B3LYP functional, provide optimized geometrical parameters that are in good agreement with experimental values. researchgate.net

These calculations are crucial for understanding the intrinsic properties of 1-benzyl-1H-indole analogues, providing a solid theoretical foundation for their observed chemical behavior and biological activity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key determinants of a molecule's chemical reactivity and its ability to participate in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. biointerfaceresearch.com

FMO analysis has been applied to various 1-benzyl-1H-indole analogues and related structures. For a series of 1-benzyl-2-phenyl-1H-benzo[d]imidazole derivatives, the HOMO-LUMO band gaps were calculated to understand their chemical reactivity and kinetic stability. biointerfaceresearch.com It was found that substituents had a profound effect on the bandgap energy, with electron-withdrawing groups like NO2 significantly lowering it, indicating increased reactivity. biointerfaceresearch.com

In a study of a novel 1-(1-benzyl-1H-indol-3-yl) derivative, FMOs and related molecular properties were calculated to investigate the molecule's stability. researchgate.net Similarly, for a pyrimido[5,4-b]indol-4-one system, the HOMO and LUMO π-orbitals were found to be localized at the pyrimido[5,4-b]indol fragment, and the energy gap was used to characterize the system as relatively hard with electron-donating properties. mdpi.com

The table below presents representative HOMO-LUMO energy data for related imidazole derivatives, illustrating the impact of substituents on electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1-benzyl-2-phenyl-1H-benzo[d]imidazole (A1) | -5.88 | -1.18 | 4.70 | biointerfaceresearch.com |

| 1-benzyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole (A2) | -6.13 | -1.69 | 4.44 | biointerfaceresearch.com |

| 1-benzyl-2-phenyl-5-nitro-1H-benzo[d]imidazole (A4) | -6.27 | -2.71 | 3.56 | biointerfaceresearch.com |

| 1-(4-nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole (A5) | -6.05 | -3.03 | 3.02 | biointerfaceresearch.com |

This analysis is vital for predicting the reactive sites of the molecules and understanding their interaction mechanisms at an electronic level, providing a powerful complement to molecular docking studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a critical computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.